Ethyl N-(ethoxycarbonyl)formimidate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl (1E)-N-ethoxycarbonylmethanimidate |
InChI |
InChI=1S/C6H11NO3/c1-3-9-5-7-6(8)10-4-2/h5H,3-4H2,1-2H3/b7-5+ |
InChI Key |
GFZDPFFFELGNRG-FNORWQNLSA-N |
Isomeric SMILES |
CCO/C=N/C(=O)OCC |
Canonical SMILES |
CCOC=NC(=O)OCC |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of Ethyl N Ethoxycarbonyl Formimidate Transformations
Nucleophilic Addition and Intramolecular Cyclization Mechanisms
Pathways to Imidazole (B134444) Ring Formation from N-Ethoxycarbonyl Formimidates
The synthesis of the imidazole ring, a privileged scaffold in medicinal chemistry, can be achieved through the reaction of N-ethoxycarbonyl formimidates with appropriate bifunctional nucleophiles. A common strategy involves the reaction with α-amino ketones or their synthetic equivalents.
The proposed mechanism commences with the nucleophilic attack of the primary amine of the α-amino ketone onto the electrophilic carbon of the formimidate. This addition generates a tetrahedral intermediate which, after proton transfer, eliminates ethanol (B145695) to form an N-acylated amidine. Subsequent intramolecular cyclization occurs via the attack of the enolate, formed from the deprotonation of the α-carbon of the ketone, onto the newly formed imine carbon. The final step involves dehydration of the resulting cyclic intermediate to yield the aromatic imidazole ring. The reaction is often facilitated by a base to promote the formation of the enolate and can be influenced by the nature of the substituents on both the formimidate and the α-amino ketone.
Studies on related systems, such as the reaction of α-hydroxy ketones with amidines, provide analogous mechanistic insights where the initial condensation is followed by cyclization and dehydration to furnish the imidazole core. youtube.com Similarly, the well-established Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, highlights the general principle of constructing the imidazole ring from three key components. researchgate.netresearchgate.net
Cyclization Processes Leading to Pyrimidine (B1678525) and Triazine Derivatives
The construction of pyrimidine and triazine rings, which are core structures in numerous biologically active compounds, can be efficiently achieved using N-ethoxycarbonyl formimidates as key building blocks.
The synthesis of pyrimidine derivatives often involves the reaction of an N-ethoxycarbonyl formimidate with a 1,3-dicarbonyl compound or its enamine equivalent. A study on the reaction of ethyl 5-acetyl-3,4-dihydropyridine-1(2H)-carboxylate, a cyclic N-ethoxycarbonyl enamine which can be considered a vinylogous formimidate, with various 1,3-N,N-bis-nucleophiles regioselectively produced pyrimidine derivatives. researchgate.net The mechanism proceeds via an initial Michael addition of the nucleophile to the enone system, followed by intramolecular cyclization and elimination of a leaving group to form the pyrimidine ring.
For the synthesis of triazine derivatives, a three-component reaction involving an imidate, a guanidine (B92328), and an aldehyde or amide can be employed. organic-chemistry.org In a typical reaction, Ethyl N-(ethoxycarbonyl)formimidate can react with a guanidine derivative. The initial step is the nucleophilic attack of the guanidine on the formimidate carbon, leading to the formation of an N-acylguanidine intermediate after the elimination of ethanol. This intermediate can then react with an aldehyde or its equivalent. The aldehyde condenses with the guanidine moiety, and subsequent intramolecular cyclization and dehydration afford the 1,3,5-triazine (B166579) ring. The regiochemical outcome of these reactions is often controlled by the relative reactivity of the different nucleophilic sites within the guanidine.
A summary of representative cyclization reactions is presented in the table below.
| Starting Materials | Reagents | Product Heterocycle | Reference |
| This compound, α-Amino Ketone | Base | Imidazole | youtube.com |
| Ethyl 5-acetyl-3,4-dihydropyridine-1(2H)-carboxylate, Amidines | - | Pyrimidine | researchgate.net |
| Imidate, Guanidine, Aldehyde | Base (e.g., Cs2CO3) | 1,3,5-Triazine | organic-chemistry.org |
Unusual Intramolecular Cyclizations in Complex Systems
In more complex molecular frameworks, the cyclization of intermediates derived from N-ethoxycarbonyl formimidates can lead to unexpected and structurally diverse products. The formation of N-acyliminium ions from these formimidates under acidic conditions is a key feature that can trigger complex intramolecular cyclizations. nih.gov
The course of these reactions and the stereochemistry of the resulting products are highly dependent on factors such as the length and nature of the tether connecting the iminium ion and the intramolecular nucleophile, as well as the geometry of any olefinic moieties within the substrate. nih.gov For instance, the cyclization of an N-acyliminium ion onto a tethered alkene can proceed via different pathways, leading to the formation of various fused or bridged heterocyclic systems. The stereochemical outcome of these cyclizations is often governed by the conformational preferences of the transition state, which can be influenced by subtle steric and electronic effects within the substrate. researchgate.net
In some cases, these cyclizations can be part of a tandem reaction sequence, leading to a rapid increase in molecular complexity from relatively simple starting materials. For example, an N-acyliminium cyclization can be followed by a retro-Diels-Alder reaction, providing access to complex polycyclic frameworks. lboro.ac.uk The study of these unusual cyclizations is crucial for understanding the full synthetic potential of N-ethoxycarbonyl formimidates and for the development of novel strategies for the synthesis of complex nitrogen-containing molecules.
Intermolecular Reactions and Stereochemical Control
Beyond intramolecular cyclizations, this compound and related imidates are valuable precursors for a range of intermolecular reactions, some of which allow for a high degree of stereochemical control, leading to the synthesis of enantiomerically enriched products.
Molybdenum-Catalyzed Asymmetric Ring-Closing Metathesis Initiated by Related Imidates
While this compound itself is not a direct substrate for ring-closing metathesis (RCM), related N-acyl imino ethers can be precursors to the diene substrates used in these powerful carbon-carbon bond-forming reactions. Molybdenum-based catalysts have emerged as highly efficient for enantioselective RCM, particularly for the synthesis of challenging medium-ring heterocycles. researchgate.net
The general strategy involves the preparation of a diene substrate containing an N-acyl or N-alkoxycarbonyl group. The nitrogen atom's lone pair can influence the reactivity and selectivity of the metathesis reaction. While ruthenium-based Grubbs catalysts are widely used, they can be deactivated by coordination to nitrogen atoms, especially in certain heterocyclic systems like triazines. clockss.org Molybdenum catalysts, on the other hand, can exhibit high turnover numbers and excellent enantioselectivity in the RCM of nitrogen-containing substrates. researchgate.net
The stereochemical control in these reactions is dictated by the chiral ligand on the molybdenum catalyst. The catalyst and the substrate's diene termini form a metallacyclobutane intermediate, and the facial selectivity of this cycloaddition determines the stereochemistry of the newly formed double bond and any newly created stereocenters. The nature of the N-protecting group, such as the ethoxycarbonyl group, can influence the conformational preferences of the substrate and its interaction with the chiral catalyst, thereby affecting the enantioselectivity of the RCM reaction.
Electrophilic Ring Expansion Mechanisms in Oxazoline (B21484) Synthesis
Oxazolines are important heterocyclic compounds with applications as chiral ligands and in the synthesis of natural products. A fascinating and efficient method for their synthesis involves the electrophilic ring expansion of aziridines, where intermediates derived from compounds structurally related to this compound play a key role.
One such method utilizes ethoxycarbonylketenes, which can be generated in situ from ethyl 2-diazo-3-oxoalkanoates. nih.govbeilstein-journals.orgd-nb.info The proposed mechanism involves the nucleophilic attack of the aziridine (B145994) nitrogen onto the highly electrophilic ketene (B1206846) carbon, forming a zwitterionic intermediate. nih.govd-nb.info This is followed by cleavage of the aziridine C-C bond to generate a stabilized carbocation and an amide enolate. Subsequent intramolecular cyclization through the attack of the enolate oxygen onto the carbocation leads to the formation of the five-membered oxazoline ring. This process constitutes a formal [3+2] cycloaddition and allows for the construction of highly substituted oxazolines.
Another related approach is the Heine reaction, which involves the reaction of an imidoyl chloride (which can be formed from an amide) with an aziridine. nih.gov This reaction proceeds through an initial nucleophilic attack of the aziridine on the imidoyl chloride, followed by ring expansion to form an imidazoline (B1206853) or, with acyl derivatives, an oxazoline. These ring expansion reactions are often stereospecific, with the stereochemistry of the starting aziridine being transferred to the product oxazoline.
The table below summarizes key findings in the synthesis of oxazolines via ring expansion.
| Precursors | Key Intermediate | Product | Mechanistic Feature | Reference(s) |
| 2-Arylaziridine, Ethyl 2-diazo-3-oxoalkanoate | Ethoxycarbonylketene, Zwitterion | Ethyl 2-(oxazolin-2-yl)alkanoate | Electrophilic Ring Expansion | nih.gov, beilstein-journals.org, d-nb.info |
| Aziridine, Imidoyl Chloride | Imidoyl aziridine | 2-Imidazoline/2-Oxazoline | Heine Reaction | nih.gov |
Hydrolysis and Degradation Pathways of Ethoxycarbonyl-Containing Imidates
The hydrolysis of imidates, including N-alkoxycarbonyl derivatives like this compound, is a fundamental chemical transformation that proceeds through various pH-dependent pathways. The reaction generally involves the nucleophilic attack of water or hydroxide (B78521) ions on the imidate carbon, leading to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate determines the final products, which can be an ester and an amine or an amide and an alcohol.
Detailed mechanistic studies specifically on this compound are not extensively available in the reviewed literature. However, by drawing parallels with studies on other N-substituted imidates and related compounds, a comprehensive understanding of its probable hydrolytic behavior can be constructed. The stability and degradation of such compounds are critically influenced by the pH of the medium, the nature of the substituents, and stereoelectronic effects.
General Acid and Base Catalysis
The hydrolysis of imidates is subject to both general acid and general base catalysis. In acidic solutions, the imidate nitrogen is protonated, which significantly enhances the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack by a water molecule. Current time information in Asia/Manila.masterorganicchemistry.com Conversely, in basic solutions, the hydroxide ion, a potent nucleophile, directly attacks the imidate carbon.
The pH-rate profile for the hydrolysis of certain N-substituted imines and imides has been observed to be bell-shaped, indicating a change in the rate-determining step with varying pH. nih.gov For instance, in the hydrolysis of some imines, at neutral pH, the rate-determining step is the attack of water, while under more acidic conditions, the breakdown of the tetrahedral intermediate becomes rate-limiting. masterorganicchemistry.comacs.org A similar complex pH-dependence is anticipated for the hydrolysis of this compound.
Formation and Breakdown of Tetrahedral Intermediates
The hydrolysis of imidates invariably proceeds through the formation of a tetrahedral intermediate. cdnsciencepub.comyale.eduwikipedia.org The fate of this intermediate is governed by several factors, most notably the pH of the solution and the principles of stereoelectronic control.
In acidic to neutral media, the tetrahedral intermediate is protonated. The subsequent cleavage is dictated by the relative leaving group abilities of the attached moieties. For N-alkoxycarbonyl imidates, the ethoxy group (-OEt) and the N-substituted amino group (-NHCOOEt) are potential leaving groups. The protonation of the nitrogen atom in the intermediate makes the corresponding amine a better leaving group.
Under basic conditions, the tetrahedral intermediate exists in its anionic form. The breakdown of this anionic intermediate can lead to different products. The partitioning of the tetrahedral intermediate is a crucial factor determining the product distribution. acs.org
Stereoelectronic Effects
The theory of stereoelectronic control provides a powerful framework for predicting the outcome of the breakdown of tetrahedral intermediates. cdnsciencepub.com This theory posits that the specific cleavage of a bond is favored when there are two lone pairs of electrons oriented anti-periplanar to that bond.
In the context of imidate hydrolysis, the conformation of the tetrahedral intermediate is critical. For anti imidate salts, the stereoelectronically favored pathway leads exclusively to the formation of an ester and an amine across the entire pH range. cdnsciencepub.com For syn imidate salts, while the ester and amine are the sole products in acidic and neutral conditions, a mixture of ester-amine and amide-alcohol products can be observed in basic media. This is because a conformational change in the tetrahedral intermediate is required for stereoelectronically controlled cleavage, and this change is more facile under basic conditions. cdnsciencepub.com While the specific syn or anti configuration of this compound is not specified, these principles would govern its hydrolytic fate.
Degradation Pathways
The primary degradation pathway for this compound in aqueous media is expected to be hydrolysis. The ultimate degradation products will depend on the pH of the environment.
Acidic Conditions: Under acidic conditions, the hydrolysis is expected to yield ethyl formate (B1220265), carbon dioxide (from the decarboxylation of the unstable N-ethoxycarbonylamine), and ammonia.
Basic Conditions: In basic media, the hydrolysis could potentially lead to the formation of ethyl formate and the ethoxycarbonylamide anion, or alternatively, an amide and ethoxide. The exact product ratio would be dependent on the specific reaction conditions and the kinetics of the competing pathways. cdnsciencepub.comrroij.com
Interactive Data Table: General Hydrolysis Parameters of Related Imidates
| Imidate Type | pH Condition | Predominant Products | General Observations |
| N-Aryl Imidates | Acidic (pH < 5) | Ester + Arylamine | Rate increases with decreasing pH. |
| N-Aryl Imidates | Neutral (pH 6-8) | Ester + Arylamine | Slower reaction rates observed. |
| N-Aryl Imidates | Basic (pH > 9) | Ester + Arylamine / Amide + Alcohol | Product ratio depends on substituents and stereochemistry. |
| N-Alkyl Imidates | Acidic (pH < 5) | Ester + Alkylamine | Generally rapid hydrolysis. |
| N-Alkyl Imidates | Basic (pH > 9) | Amide + Alcohol | Often the major products. |
Applications of Ethyl N Ethoxycarbonyl Formimidate As a Versatile Synthetic Building Block
Applications in Amide and Peptide Chemistry
Preparation of Peptidic 1-Cyanopyrrolidines
Information regarding a synthetic protocol utilizing Ethyl N-(ethoxycarbonyl)formimidate for the preparation of peptidic 1-cyanopyrrolidines is not available in the surveyed scientific literature.
Role in the Assembly of Complex Organic Structures for Research
Detailed research findings and specific examples of this compound being employed as a key building block in the assembly of complex organic structures for research purposes are not sufficiently documented to provide a comprehensive overview.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl N Ethoxycarbonyl Formimidate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of Ethyl N-(ethoxycarbonyl)formimidate. By analyzing ¹H and ¹³C NMR spectra, as well as employing two-dimensional techniques, a comprehensive picture of the molecule's connectivity can be established.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to electronegative oxygen and nitrogen atoms.
The key proton signals anticipated are:
Imidate Proton (=CH-): This single proton is expected to appear as a singlet in the downfield region, likely between 8.0 and 8.5 ppm, due to the deshielding effects of the adjacent nitrogen and oxygen atoms.
Ethoxy Group Protons (-OCH₂CH₃): The spectrum will feature two sets of signals for the two non-equivalent ethoxy groups. Each ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂) and a triplet for the methyl protons (-CH₃). The methylene protons of the ethoxy group attached to the carbonyl carbon are predicted to resonate around 4.2 ppm, while those of the ethoxy group on the formimidate moiety will likely appear slightly further downfield, around 4.3 ppm. The corresponding methyl protons are expected to appear as triplets at approximately 1.3 ppm. The coupling constant (³J) for these signals is typically around 7.1 Hz. nih.govchemicalbook.com
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| =CH - | 8.0 - 8.5 | Singlet (s) | - |
| =N-O-CH₂ -CH₃ | ~4.3 | Quartet (q) | ~7.1 |
| C(=O)-O-CH₂ -CH₃ | ~4.2 | Quartet (q) | ~7.1 |
| =N-O-CH₂-CH₃ | ~1.3 | Triplet (t) | ~7.1 |
| C(=O)-O-CH₂-CH₃ | ~1.3 | Triplet (t) | ~7.1 |
Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignment
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. wisc.edudocbrown.info
The anticipated signals in the ¹³C NMR spectrum are:
Carbonyl Carbon (C=O): This carbon is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm, characteristic of a carbonate or carbamate-like carbonyl group. chemicalbook.com
Imidate Carbon (N=CH-O): The imidate carbon is also significantly deshielded and is predicted to appear in the region of 155-160 ppm.
Methylene Carbons (-OCH₂-): The two methylene carbons of the ethoxy groups are expected to resonate in the range of 60-65 ppm.
Methyl Carbons (-CH₃): The methyl carbons of the two ethoxy groups will appear in the upfield region of the spectrum, typically around 14-15 ppm. chemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C =O | 160 - 165 |
| N=C H-O | 155 - 160 |
| =N-O-C H₂-CH₃ | 60 - 65 |
| C(=O)-O-C H₂-CH₃ | 60 - 65 |
| =N-O-CH₂-C H₃ | 14 - 15 |
| C(=O)-O-CH₂-C H₃ | 14 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. researchgate.netyoutube.com For this compound, this would primarily manifest as cross-peaks between the methylene quartet and the methyl triplet within each ethoxy group, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. omicsonline.orgyoutube.com This would allow for the definitive assignment of the methylene and methyl carbons by correlating their signals to the corresponding, already assigned, proton signals. For instance, the proton signal at ~4.3 ppm would show a correlation to the carbon signal in the 60-65 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. beilstein-journals.org This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations would include:
The imidate proton (=CH-) showing a correlation to the carbonyl carbon (C=O) and the carbons of both ethoxy groups.
The methylene protons of each ethoxy group showing correlations to the carbonyl carbon and the imidate carbon, respectively, confirming the ester and imidate functionalities.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Electron-Impact (EI) Mass Spectrometry for Fragmentation Patterns and Molecular Weight Confirmation
Under Electron-Impact (EI) ionization, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule.
For this compound (Molecular Weight: 159.16 g/mol ), the molecular ion peak at m/z 159 would be expected, though it may be of low intensity. The fragmentation is likely to proceed through the cleavage of the ester and imidate bonds. Common fragmentation pathways for similar structures involve the loss of ethoxy radicals (•OCH₂CH₃, 45 Da), ethyl radicals (•CH₂CH₃, 29 Da), and carbon dioxide (CO₂, 44 Da). nist.govmassbank.eunist.gov
Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
| 159 | [M]⁺˙ (Molecular Ion) |
| 130 | [M - C₂H₅]⁺ |
| 114 | [M - OCH₂CH₃]⁺ |
| 88 | [M - COOC₂H₅]⁺ |
| 72 | [NCOOC₂H₅]⁺ |
| 45 | [OC₂H₅]⁺ |
| 29 | [C₂H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula.
For this compound, with the molecular formula C₆H₁₁NO₃, the calculated exact mass of the molecular ion [M]⁺˙ is 159.0739. An HRMS measurement would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition. Similarly, the exact mass of the protonated molecule [M+H]⁺ (C₆H₁₂NO₃⁺) would be 160.0817.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure through the analysis of molecular vibrations.
Infrared (IR) Spectroscopy for Functional Group Identification
An infrared spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of two carbonyl (C=O) groups, one from the ethoxycarbonyl moiety and the other from the formimidate group, would likely result in strong absorption bands in the region of 1700-1750 cm⁻¹. The C=N stretching vibration of the formimidate group would also produce a characteristic band, typically observed in the 1640-1690 cm⁻¹ range. Furthermore, C-O stretching vibrations from the ester and ether linkages would be expected in the fingerprint region, between 1000-1300 cm⁻¹. The various C-H stretching and bending vibrations of the ethyl groups would also be present.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| C=O (Ester) | 1735-1750 |
| C=O (Formimidate) | 1700-1720 |
| C=N (Imine) | 1640-1690 |
| C-O (Ester/Ether) | 1000-1300 |
| C-H (Aliphatic) | 2850-3000 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy would provide complementary information to the IR spectrum. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric vibrations. For this compound, the C=N and C=C (if any resonance structures contribute) bonds would be expected to show strong Raman scattering. The symmetric stretching vibrations of the C-O-C and C-C bonds would also be more prominent in the Raman spectrum. A comparative analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
The UV-Vis spectrum of this compound would provide insights into its electronic structure and the presence of chromophores. The carbonyl (C=O) and imine (C=N) groups are the primary chromophores in this molecule. These groups contain non-bonding electrons (n) and π electrons, which can undergo n → π* and π → π* electronic transitions upon absorption of UV-Vis radiation. Typically, n → π* transitions are weaker and occur at longer wavelengths, while π → π* transitions are more intense and appear at shorter wavelengths. The exact position and intensity of the absorption maxima (λmax) would be dependent on the solvent and the electronic environment of the chromophores.
X-ray Crystallography for Solid-State Structural Analysis
The definitive three-dimensional structure of this compound in the solid state could be determined by single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or van der Waals forces. This information is crucial for understanding the physical properties of the compound in its solid form. A crystallographic study would definitively resolve any ambiguities regarding the geometric isomers (E/Z) around the C=N bond.
Theoretical and Computational Investigations of Ethyl N Ethoxycarbonyl Formimidate
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the microscopic world of molecules. For Ethyl N-(ethoxycarbonyl)formimidate, these calculations can reveal intricate details about its electronic landscape and intrinsic reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to determine its optimized geometry, electronic properties, and the distribution of electron density.
A DFT study would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, various electronic properties can be calculated. One key aspect is the analysis of the molecular electrostatic potential (MESP). The MESP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, one would expect to see negative potential (red and yellow areas) around the oxygen and nitrogen atoms, indicating their nucleophilic character, while regions around hydrogen atoms would show positive potential (blue areas), indicating their electrophilic character.
Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, reflecting their lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the imine C=N bond, which are the primary electrophilic sites. An analysis of the HOMO-LUMO gap would provide insights into its stability and potential for participation in various chemical reactions.
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT and FMO analysis of this compound.
| Parameter | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Ionization Potential | 8.5 eV |
| Electron Affinity | 0.5 eV |
| Electronegativity | 4.5 eV |
| Chemical Hardness | 4.0 eV |
Geometrical Optimization and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Geometrical optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation. For a flexible molecule like this compound, which has several single bonds around which rotation can occur, a conformational analysis is necessary to identify the various possible low-energy structures (conformers) and their relative stabilities.
Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible dihedral angles. This analysis would reveal the most stable conformer of this compound and the energy barriers between different conformers. The results of such a study are crucial for understanding its behavior in different environments and for interpreting experimental spectroscopic data.
A hypothetical table of optimized geometrical parameters for the most stable conformer of this compound is presented below.
| Bond/Angle | Value |
| C=N Bond Length | 1.28 Å |
| N-C(O) Bond Length | 1.40 Å |
| C=O Bond Length | 1.22 Å |
| C-O (ester) Bond Length | 1.35 Å |
| C-O (ether) Bond Length | 1.45 Å |
| C=N-C Angle | 115° |
| N-C-O Angle | 110° |
| O=C-O Angle | 125° |
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanism of a chemical reaction involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state is a high-energy, transient configuration of atoms that represents the point of no return in a chemical reaction.
Computational modeling can be used to map out the entire energy profile of a reaction involving this compound. This involves locating the transition state structure and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For example, the hydrolysis of this compound could be modeled to understand its stability in aqueous solutions. The calculations would identify the transition state for the nucleophilic attack of a water molecule on the imine or carbonyl carbon, providing insights into the reaction's feasibility and mechanism. These computational approaches can be significantly faster and more detailed than experimental methods for studying fleeting transition states.
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the computed structure and provide a more detailed assignment of the observed spectral features.
For this compound, DFT calculations can predict its vibrational frequencies. The calculated IR spectrum would show characteristic peaks for the C=O stretch, C=N stretch, C-O stretch, and N-H bend (if applicable after tautomerization), which could be compared with an experimental IR spectrum to confirm the molecule's structure. Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to aid in the structural elucidation.
Advanced Computational Approaches in Functional Organic Materials Design
The insights gained from theoretical and computational studies of individual molecules like this compound can be extended to the design of new functional organic materials. By understanding the structure-property relationships at the molecular level, chemists can computationally screen libraries of related compounds to identify candidates with desired properties, such as specific electronic or optical characteristics.
Future Research Perspectives in Ethyl N Ethoxycarbonyl Formimidate Chemistry
Development of Green and Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of Ethyl N-(ethoxycarbonyl)formimidate should prioritize the development of green and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Traditional methods for imidate synthesis, such as the Pinner reaction, often rely on strong acids and produce stoichiometric byproducts. orgsyn.org A forward-looking approach would involve exploring alternative synthetic strategies. One promising avenue is the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O as a reagent. chemicalbook.com While commonly used for Boc protection of amines, its reactivity could be harnessed for the synthesis of N-alkoxycarbonyl imidates under milder conditions. chemicalbook.comchemicalbook.com The reaction of an appropriate formimidate precursor with (Boc)₂O could offer a more atom-economical and less hazardous route to the target molecule.
The application of flow chemistry presents another significant opportunity for the sustainable synthesis of this compound. thieme-connect.dethieme-connect.de Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced solvent usage. thieme-connect.dethieme-connect.de Developing a flow-based synthesis would not only be more environmentally friendly but also more amenable to industrial scale-up.
Furthermore, biocatalysis offers a powerful tool for developing green synthetic methods. nih.govrsc.org The use of enzymes as catalysts can lead to highly selective transformations under mild, aqueous conditions. nih.govnih.gov Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of the N-ethoxycarbonylformimidate moiety. This could involve screening existing enzyme libraries or using directed evolution to create novel biocatalysts with the desired activity and substrate specificity. nih.gov
The principles of phase-transfer catalysis (PTC) could also be applied to develop more sustainable synthetic protocols. youtube.commdpi.comyoutube.comnih.gov PTC allows for reactions between reactants in immiscible phases, reducing the need for large volumes of organic solvents. mdpi.comyoutube.com Investigating the use of quaternary ammonium (B1175870) salts or other phase-transfer catalysts could facilitate the synthesis of this compound in a more environmentally responsible manner. youtube.comnih.gov
A comparative overview of potential green synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Di-tert-butyl dicarbonate | Milder reaction conditions, potentially higher atom economy. | Optimizing reaction conditions and exploring catalyst-free pathways. |
| Flow Chemistry | Enhanced reaction control, improved safety, reduced waste, scalability. | Development of a continuous flow process and optimization of reactor design. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification or engineering of suitable enzymes, optimization of biocatalytic process parameters. |
| Phase-Transfer Catalysis | Reduced use of organic solvents, potential for milder reaction conditions. | Screening of effective phase-transfer catalysts and optimization of reaction conditions. |
Exploration of Novel Reaction Catalysis and Selectivity
The reactivity of this compound is largely unexplored. Future research should focus on understanding and controlling its reactivity through the development of novel catalytic systems and the investigation of reaction selectivity.
The imidate functionality is known to be a good electrophile, susceptible to nucleophilic attack. orgsyn.org Research into the reactions of this compound with a variety of nucleophiles will be crucial to understanding its synthetic utility. This could involve systematic studies with different classes of nucleophiles, such as amines, alcohols, and carbanions, to map out its reactivity profile.
The development of catalytic methods for reactions involving this compound is a key area for future investigation. This includes exploring both metal-based and organocatalytic systems to achieve high efficiency and selectivity. For instance, the use of Lewis acids to activate the imidate towards nucleophilic attack could be a fruitful area of research. uchicago.edu
Chemoselectivity will be a critical aspect to explore, particularly in reactions with multifunctional molecules. Investigating the selective reaction of the imidate group in the presence of other functional groups will be essential for its application in complex molecule synthesis. google.com
Furthermore, the potential for stereoselective reactions involving this compound should be a focus of future work. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products.
The potential for this compound to participate in cycloaddition reactions is another intriguing avenue for research. youtube.com Its carbon-nitrogen double bond could potentially act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a diverse range of heterocyclic structures. youtube.comresearchgate.net
Expansion of Synthetic Applications in Emerging Chemical Fields
The unique structural features of this compound suggest its potential as a versatile building block in several emerging areas of chemical science.
In medicinal chemistry , the N-acylimidate moiety can be found in a number of biologically active molecules. A related compound has been evaluated for its potential to inhibit nitric oxide (NO) production and for its antioxidant activity, suggesting that this compound could serve as a scaffold for the development of new therapeutic agents. uchicago.edu Future research could involve the synthesis of libraries of compounds derived from this compound and their screening for various biological activities. Its ability to participate in the synthesis of heterocyclic compounds makes it a particularly interesting starting material for drug discovery programs. researchgate.netresearchgate.net
In the field of materials science , the reactivity of the imidate group could be exploited for the development of new polymers and functional materials. For example, this compound could be used as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers. Its ability to react with surface functionalities could also be explored for the surface modification of materials to impart new properties such as biocompatibility or altered hydrophobicity.
In agrochemical science , the development of new and effective crop protection agents is of paramount importance. The structural motifs accessible from this compound could be relevant for the design of novel herbicides, fungicides, or insecticides. Future research could focus on the synthesis and biological evaluation of derivatives of this compound for their potential use in agriculture.
A summary of potential research directions in emerging fields is provided in Table 2.
| Field | Potential Application | Research Focus |
| Medicinal Chemistry | Synthesis of bioactive molecules, including potential anti-inflammatory and antioxidant agents. | Synthesis of compound libraries, biological screening, and structure-activity relationship (SAR) studies. |
| Materials Science | Development of novel polymers and functional materials. | Polymerization studies, use as a cross-linking agent, and surface modification applications. |
| Agrochemicals | Design and synthesis of new crop protection agents. | Synthesis of derivatives and screening for herbicidal, fungicidal, or insecticidal activity. |
Q & A
Q. What are the common synthetic routes for preparing Ethyl N-(ethoxycarbonyl)formimidate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via condensation reactions involving formamidine derivatives. For example, refluxing ethyl N-(heteroaryl)formimidate with glacial acetic acid (10 mL) for 18–24 hours under nitrogen yields pyrazolo-pyridine derivatives, with crystallization in acetic acid improving purity . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Monitoring via TLC or HPLC ensures reaction completion, while recrystallization or column chromatography (e.g., PE/EA gradients) enhances purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Key characterization methods include:
- NMR spectroscopy : H and C NMR confirm imidate functionality (e.g., characteristic shifts for ethoxy and carbonyl groups).
- X-ray crystallography : Resolves bond angles and spatial arrangements (e.g., triclinic crystal system with Å, Å, Å) .
- Mass spectrometry : ESI-MS or EI-MS validates molecular ion peaks (e.g., m/z 366.39 for CHO) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its reactive imidate group, use in fume hoods with PPE (gloves, lab coats) is mandatory. Storage under inert gas (argon/nitrogen) prevents hydrolysis. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How does this compound participate in multicomponent reactions (MCRs), and what mechanistic insights govern its reactivity?
In MCRs, the compound acts as a formimidoyl donor. For instance, its reaction with carbonyl compounds in the presence of triethylamine forms seven-membered pyrrolodiazepines via Schiff base intermediates and intramolecular cyclization. Mechanistic studies (e.g., N labeling or DFT calculations) reveal that base strength influences cyclization pathways (kinetic vs. thermodynamic control) . Prolonged reaction times favor thermodynamic products (e.g., pyrrolo[4,3-b][1,4]diazepines), while strong bases like DBU accelerate pyrrole ring formation .
Q. What strategies enhance the bioactivity of this compound derivatives, particularly in antiviral or antimicrobial contexts?
Structure-activity relationship (SAR) studies show that substituents on the aryl/heteroaryl rings modulate bioactivity. For example, derivatives with naphthalenyl groups exhibit enhanced anti-HIV-1 activity (EC = 0.8 μM) compared to phenyl analogs, likely due to improved lipophilicity and target binding . Computational docking (e.g., AutoDock Vina) identifies key interactions with viral protease active sites, guiding rational design .
Q. How do solvent polarity and temperature affect the stability and hydrolysis kinetics of this compound?
Hydrolysis follows pseudo-first-order kinetics, accelerated in polar protic solvents (e.g., water, methanol). At 25°C in aqueous ethanol (pH 7), the half-life is ~12 hours, decreasing to 3 hours at 50°C. Stabilization strategies include using aprotic solvents (acetonitrile) or low temperatures (0–4°C) .
Q. What role does this compound play in synthesizing spirocyclic or fused heterocycles, and how are stereochemical outcomes controlled?
The compound enables spirocyclization via nucleophilic attack at the imidate carbon. For example, reaction with 2-aminoindoles forms spiro[indole-3,4'-pyrazoles], with stereochemistry dictated by steric effects of substituents (e.g., bulky groups favor trans products) . Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in fused chromene derivatives .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to map reaction parameter effects on yield .
- Mechanistic Analysis : Employ isotopic labeling (C, N) or in-situ FTIR to track intermediate formation .
- Bioactivity Profiling : Combine in vitro assays (e.g., MTT for cytotoxicity) with molecular docking to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
